molecular formula C19H23NOS B12538314 (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine CAS No. 668470-64-2

(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine

Cat. No.: B12538314
CAS No.: 668470-64-2
M. Wt: 313.5 g/mol
InChI Key: FQPOMYWVOPCCHO-HKUYNNGSSA-N
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Description

(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine is a chiral compound that features a morpholine ring substituted with a phenylmethyl group and a sulfanyl group attached to an ethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with sulfur dichloride.

    Introduction of the Phenylmethyl Group: The phenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and an appropriate catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol reagent such as 2-ethylbenzenethiol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the phenylmethyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced phenylmethyl derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity by generating reactive oxygen species or modulating redox-sensitive pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(S)-(2-methylphenyl)sulfanyl-phenylmethyl]morpholine
  • (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylethyl]morpholine
  • (2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]piperidine

Uniqueness

(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine is unique due to the specific positioning of the sulfanyl and phenylmethyl groups on the morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

668470-64-2

Molecular Formula

C19H23NOS

Molecular Weight

313.5 g/mol

IUPAC Name

(2S)-2-[(S)-(2-ethylphenyl)sulfanyl-phenylmethyl]morpholine

InChI

InChI=1S/C19H23NOS/c1-2-15-8-6-7-11-18(15)22-19(16-9-4-3-5-10-16)17-14-20-12-13-21-17/h3-11,17,19-20H,2,12-14H2,1H3/t17-,19-/m0/s1

InChI Key

FQPOMYWVOPCCHO-HKUYNNGSSA-N

Isomeric SMILES

CCC1=CC=CC=C1S[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=CC=C1SC(C2CNCCO2)C3=CC=CC=C3

Origin of Product

United States

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